3-(benzenesulfonyl)-N-(2-cyanophenyl)propanamide

Descripción

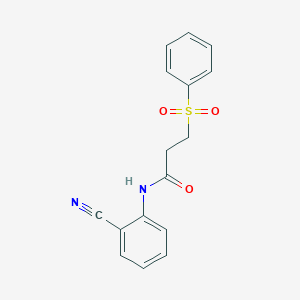

3-(benzenesulfonyl)-N-(2-cyanophenyl)propanamide is an organic compound that features a benzenesulfonyl group attached to a propanamide backbone, with a cyanophenyl substituent

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(2-cyanophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c17-12-13-6-4-5-9-15(13)18-16(19)10-11-22(20,21)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQUPZFVPKFHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2-cyanophenyl)propanamide typically involves the reaction of benzenesulfonyl chloride with 3-(2-cyanophenyl)propanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(benzenesulfonyl)-N-(2-cyanophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitrile group can be reduced to form amine derivatives.

Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzenesulfonyl derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has several notable applications across various scientific disciplines:

Medicinal Chemistry

3-(benzenesulfonyl)-N-(2-cyanophenyl)propanamide is explored for its potential therapeutic properties, including:

- Anti-inflammatory Activity : Research indicates that compounds with sulfonamide groups can exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways.

- Anticancer Properties : The compound's structure suggests potential interactions with proteins involved in cancer cell proliferation and survival, making it a candidate for further investigation in oncology.

Biochemical Probes

Due to its ability to interact with specific proteins or enzymes, this compound serves as a biochemical probe in research aimed at understanding protein functions and interactions.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through:

- Oxidation : Leading to sulfone derivatives.

- Reduction : Resulting in amine derivatives.

- Substitution Reactions : Yielding substituted benzenesulfonyl derivatives.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound inhibited cell proliferation at micromolar concentrations, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| A549 (Lung) | 4.5 | Inhibition of cell cycle progression |

Case Study 2: Anti-inflammatory Properties

In another study focusing on anti-inflammatory effects, the compound was shown to reduce the production of pro-inflammatory cytokines in vitro.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-α | 200 | 90 |

Mecanismo De Acción

The mechanism of action of 3-(benzenesulfonyl)-N-(2-cyanophenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the nitrile group can participate in hydrogen bonding or dipole-dipole interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-cyanophenyl)propanoic acid

- 3-(4-cyanophenyl)-2-(3-pyridinyl)propanoic acid

- 3-(phenylsulfanyl)propanoic acid

Uniqueness

3-(benzenesulfonyl)-N-(2-cyanophenyl)propanamide is unique due to the presence of both a benzenesulfonyl group and a cyanophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The sulfonyl group enhances its reactivity in oxidation and substitution reactions, while the nitrile group provides additional sites for interaction with biological targets.

Actividad Biológica

3-(Benzenesulfonyl)-N-(2-cyanophenyl)propanamide, a compound featuring a benzenesulfonyl group and a cyanophenyl moiety, has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : [insert CAS number if available]

- Molecular Formula : C15H14N2O2S

Anticancer Activity

Research indicates that compounds with similar structural features often exhibit significant anticancer properties. For instance, studies on related sulfonamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated the effects of benzenesulfonamide derivatives on colon cancer and leukemia cell lines. The results showed that specific derivatives caused DNA fragmentation and activated apoptotic pathways, suggesting potential therapeutic applications against these malignancies .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3d | HL-60 | 15 | DNA fragmentation, caspase-3 activation |

| 3e | HSC-4 | 20 | Apoptosis induction |

Cardiovascular Effects

Another area of interest is the cardiovascular impact of benzenesulfonamide derivatives. In isolated rat heart models, certain sulfonamides have been shown to affect perfusion pressure and coronary resistance.

- Experimental Design : The evaluation involved administering various doses of sulfonamides to assess their impact on heart function.

| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|---|

| I | Control | - | Baseline |

| II | Benzenesulfonamide | 0.001 | Decreased |

| III | Compound 2 (2,5-Dichloro) | 0.001 | Decreased |

Results indicated that specific compounds significantly reduced perfusion pressure compared to controls, highlighting their potential as cardiovascular agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Calcium Channel Interaction : Some studies suggest that sulfonamides can act as calcium channel inhibitors, impacting cardiovascular function .

Research Findings

Recent findings emphasize the need for further investigation into the biological activities of this compound:

- In Vivo Studies : Animal models have been employed to assess the safety and efficacy of this compound in treating various conditions.

- Docking Studies : Computational models have been used to predict interactions with biological targets, supporting experimental findings regarding its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.